molecular formula C19H18N2O4S B5556635 5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one

5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No. B5556635
M. Wt: 370.4 g/mol
InChI Key: FPSFIZVNVYKWAF-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" typically involves multistep synthetic routes that include condensation reactions, mercaptoacetic acid reactions, and the use of catalysts like anhydrous zinc chloride. For instance, Patel et al. (2010) and Patel et al. (2009) reported the synthesis of closely related compounds through refluxation and condensation processes, indicating the complexity and precision required in synthesizing such molecules (Patel, Shah, Trivedi, & Vyas, 2010); (Patel, Shah, Trivedi, & Vyas, 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by intramolecular hydrogen bonds and π–π stacking interactions, which influence their stability and reactivity. Hu and Chen (2015) discussed the structural aspects of a similar compound, highlighting the presence of weak intramolecular C–H···O and C–H···N hydrogen bonds and intermolecular π–π stacking interactions (Hu & Chen, 2015).

Chemical Reactions and Properties

The chemical reactivity of "5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" is likely influenced by its functional groups and molecular structure. Compounds with similar structures exhibit reactivity towards nucleophiles and electrophiles, and their chemical properties are significantly affected by the presence of mercapto, ethoxy, and methoxy groups. These groups can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, contributing to the compound's versatility in chemical synthesis.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structure analysis often reveals significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which can affect the compound's solubility and stability. For example, Yeong et al. (2018) and Wang, Chu, and Su (2005) provided insights into the crystal packing and intermolecular interactions of related compounds, shedding light on their physical properties and potential applications (Yeong, Chia, Quah, & Tan, 2018); (Wang, Chu, & Su, 2005).

Scientific Research Applications

Synthesis and Antimicrobial Activities

One significant application area of related compounds involves their synthesis and evaluation for antimicrobial activities. For instance, novel derivatives have been synthesized and screened for their effectiveness against various microorganisms, showing promising antimicrobial properties in some cases. These compounds, through their structural modifications, provide valuable insights into the development of new antimicrobial agents (Bektaş et al., 2010).

Catalytic Performance and Synthesis of Organic Compounds

Another area of application is in catalysis, where these compounds serve as catalysts or intermediates in the synthesis of diverse organic molecules. This includes the synthesis of pyranopyrazole derivatives and tetrahydro-4H-chromenes, showcasing their role in facilitating chemical reactions that yield compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).

Antioxidant Properties

Compounds related to "5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity is determined through various assays, comparing the effectiveness of these compounds to standard antioxidants (Xu et al., 2017).

Photodynamic Therapy Applications

Furthermore, certain derivatives exhibit properties that make them suitable for photodynamic therapy (PDT), a treatment modality for cancer. Their photophysical and photochemical characteristics, such as singlet oxygen generation, are explored to assess their potential as photosensitizers in PDT (Pişkin et al., 2020).

Nematicidal and Antibacterial Studies

Research has also been conducted on the nematicidal and antibacterial activities of these compounds, highlighting their potential in agricultural and medicinal applications. Their synthesis and biological evaluation aim at identifying compounds with significant nematicidal properties that could be used to control nematode pests in crops (Srinivas et al., 2008).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-25-17-11-12(8-9-15(17)22)10-13-18(23)21(19(26)20-13)14-6-4-5-7-16(14)24-2/h4-11,22H,3H2,1-2H3,(H,20,26)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSFIZVNVYKWAF-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.